(2-Methyl-2H-indazol-4-yl)methanol
Description
(2-Methyl-2H-indazol-4-yl)methanol (CAS: 1079992-60-1) is an indazole derivative with a hydroxymethyl group at position 4 and a methyl group at position 2 of the indazole ring (C₉H₁₀N₂O, MW: 162.19 g/mol) . This compound is commercially available (95% purity) and is utilized in pharmaceutical research, particularly in the development of kinase inhibitors and anticancer agents, as suggested by its structural similarity to pazopanib derivatives .
Structure
3D Structure
Properties
IUPAC Name |
(2-methylindazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-8-7(6-12)3-2-4-9(8)10-11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNFPEFJWKQKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of (2-Methyl-2H-indazol-4-yl)methanol and Analogues
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | Indazole | 2-methyl, 4-hydroxymethyl | C₉H₁₀N₂O | 162.19 | Hydroxymethyl, Methyl |
| N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate | Indazole | 2-methyl, 6-(chloropyrimidinyl amine) | C₁₅H₁₄ClN₆O | 329.77 | Chloropyrimidinyl, Amine |
| 5-Methyl-2-phenyl-1H-imidazole-4-methanol | Imidazole | 5-methyl, 4-hydroxymethyl, 2-phenyl | C₁₁H₁₂N₂O | 188.23 | Phenyl, Hydroxymethyl |
| (2-Benzyl-1H-imidazol-4-yl)methanol | Imidazole | 2-benzyl, 4-hydroxymethyl | C₁₁H₁₂N₂O | 188.23 | Benzyl, Hydroxymethyl |
Key Observations :
- Core Heterocycles : Indazole derivatives exhibit fused aromatic systems, enhancing planarity and binding affinity to hydrophobic pockets in proteins compared to imidazole derivatives .
- Chloropyrimidinyl groups in the indazole derivative (Table 1, row 2) introduce electronegative moieties, favoring interactions with kinase ATP-binding sites .
Key Observations :
- Indazole derivatives often require multi-step synthesis involving hydrazine intermediates or transition-metal catalysis, whereas imidazole derivatives are synthesized via simpler condensations .
- Hydroxymethyl groups in both indazole and imidazole derivatives enable derivatization (e.g., esterification), but indazole’s fused ring system may limit regioselectivity in reactions .
Physicochemical Properties
- Solubility: Indazole derivatives generally show lower aqueous solubility than imidazoles due to larger aromatic systems. However, this compound’s hydroxymethyl group mitigates this .
- Thermal Stability : Imidazole derivatives with electron-withdrawing groups (e.g., nitro) decompose at lower temperatures (~150°C) compared to indazoles (~200°C) .
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